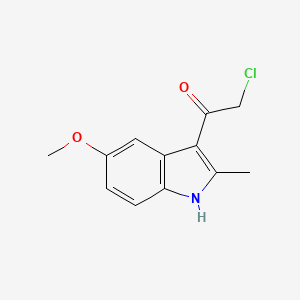

2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-7-12(11(15)6-13)9-5-8(16-2)3-4-10(9)14-7/h3-5,14H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGIOGDQFFMQLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 5-methoxy-2-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of functionalized indole derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound serves as a significant building block for synthesizing more complex indole derivatives, which are valuable in drug development. Its unique structure allows for modifications that enhance biological activity, making it a candidate for new therapeutic agents targeting various diseases.

2. Anticancer Activity

Research indicates that 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one exhibits notable anticancer properties. It has been shown to inhibit specific enzymes related to cell proliferation, leading to reduced tumor growth. In vitro studies demonstrated its effectiveness against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), with dose-dependent reductions in cell viability.

Case Study:

A study evaluating the compound's effects on A549 and MDA-MB-231 cell lines reported IC₅₀ values indicating potent anticancer activity, suggesting its potential as a therapeutic agent in oncology .

3. Antimicrobial Properties

Indole derivatives, including this compound, have shown promise as antimicrobial agents. The mechanism often involves disrupting microbial cell function or inhibiting essential enzymes.

Case Study:

In a recent investigation of various indole derivatives, compounds similar to 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-y)ethanone displayed effective inhibition against fungal strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 0.500 mg/mL .

The biological activity of this compound can be attributed to its interaction with specific molecular targets and pathways within cells. For instance:

- Mechanism of Action: It may bind to enzymes or receptors involved in critical signaling pathways, modulating their activity and leading to various biological effects such as apoptosis in cancer cells or inhibition of microbial growth.

Industrial Applications

In addition to its medicinal significance, 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-y)ethanone finds applications in the industrial sector:

- Dyes and Pigments Production: Indole derivatives are utilized in manufacturing specialty chemicals, including dyes and pigments due to their vibrant colors and stability.

Mechanism of Action

The mechanism of action of 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogues:

Key Observations :

- Substituent Effects: The 5-methoxy group in the target compound enhances solubility compared to non-polar substituents (e.g., bromo in ).

- Core Modifications : Dihydroindole derivatives (e.g., ) introduce conformational rigidity, which may influence binding to enzymatic targets.

Antifungal Activity

The target compound’s structural relatives, such as 2-chloro-1-(1H-indol-3-yl)ethan-1-one derivatives, demonstrate in vitro activity against Candida spp. and Aspergillus niger . The 5-methoxy and 2-methyl substituents in the target compound may enhance selectivity by reducing off-target interactions compared to simpler indole derivatives.

Anticancer Potential

The 3,4-dimethoxyphenyl-substituted analogue (compound 6-42, ) showed modest anticancer activity but low synthetic yield (16%), highlighting the trade-off between substituent complexity and practicality.

Biological Activity

2-Chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one is an indole derivative that has garnered attention due to its diverse biological activities. Indole derivatives are known for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.

- IUPAC Name: 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone

- Molecular Formula: C₁₂H₁₂ClNO₂

- Molecular Weight: 237.68 g/mol

- CAS Number: 843628-76-2

Synthesis

The synthesis of this compound typically involves the reaction of 5-methoxy-2-methylindole with chloroacetyl chloride in the presence of a base like triethylamine. This reaction is usually performed in an organic solvent such as dichloromethane under controlled temperatures to optimize yield and purity .

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes related to cell proliferation and survival pathways. For instance, studies have shown that the compound can inhibit certain kinases involved in cancer progression, thereby reducing tumor growth .

Case Study:

In a recent study, this compound was tested against various cancer cell lines (e.g., A549 and MDA-MB-231). The results demonstrated a dose-dependent reduction in cell viability with IC₅₀ values indicating potent anticancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Indole derivatives are known to exhibit activity against a range of bacterial strains. In vitro studies revealed that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties as well. It has been shown to inhibit viral replication in cell cultures, particularly against influenza viruses. The proposed mechanism involves interference with viral entry or replication processes .

The biological effects of 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yI)ethanone are largely attributed to its ability to interact with various molecular targets. This includes:

Enzyme Inhibition:

The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes and cancer progression .

Receptor Modulation:

It may also modulate the activity of receptors that play roles in cell signaling pathways, potentially leading to altered cellular responses .

Comparison with Related Compounds

The biological activity of 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yI)ethanone can be compared to other indole derivatives:

| Compound | Anticancer Activity | Antimicrobial Activity | Antiviral Activity |

|---|---|---|---|

| 5-Methoxyindole | Moderate | Weak | None |

| 2-Chloroindole | High | Moderate | Low |

| 2-Chloro-1-(5-Methoxy-2-Methylindolyl)Ethane | High | Significant | Promising |

Q & A

Basic: What established synthetic routes are available for 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one?

Methodological Answer:

The compound is typically synthesized via Friedel-Crafts acylation of 5-methoxy-2-methylindole with chloroacetyl chloride. Key steps include:

Indole Activation : The 3-position of the indole ring is activated for electrophilic substitution due to its electron-rich nature.

Acylation : Reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C yields the chloroethanone derivative.

Work-up : Neutralization with aqueous NaHCO₃, followed by extraction with dichloromethane and purification via silica gel chromatography .

Critical Note : Ensure anhydrous conditions to avoid hydrolysis of chloroacetyl chloride.

Advanced: How can low yields during the chlorination step be addressed?

Methodological Answer:

Low yields often arise from competitive side reactions (e.g., over-chlorination or decomposition). Optimization strategies include:

- Temperature Control : Maintain strict低温 conditions (0–5°C) to minimize side reactions.

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ or ZnCl₂) to improve regioselectivity .

- In Situ Monitoring : Use TLC (hexane:ethyl acetate, 3:1) or HPLC to track reaction progress and terminate at optimal conversion.

Data-Driven Approach : Compare GC-MS profiles of crude mixtures to identify byproducts and adjust stoichiometry .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

Key techniques include:

Advanced: How to resolve NMR data contradictions caused by tautomerism?

Methodological Answer:

Tautomerism in indole derivatives can obscure NMR assignments. Solutions include:

Variable Temperature NMR : Perform experiments at −40°C to slow tautomer interconversion and resolve split peaks.

2D Techniques : Use HSQC to correlate H-2 of indole with C-2, and NOESY to confirm spatial proximity of methoxy/methyl groups .

X-ray Diffraction : Confirm tautomeric form via single-crystal structure determination using SHELXL .

Basic: What crystallization strategies improve crystal quality for X-ray analysis?

Methodological Answer:

Solvent Screening : Test mixed solvents (e.g., DCM/hexane or ethanol/water) for slow evaporation.

Seeding : Introduce microcrystals to induce controlled growth.

Refinement : Use SHELXL for high-resolution refinement, especially if twinning is observed (twin law 0.5, −0.5, 0.5) .

Advanced: How to handle crystal twinning during X-ray structure determination?

Methodological Answer:

Data Collection : Acquire high-resolution data (≤1.0 Å) to improve twin detection.

Twin Refinement : In SHELXL, apply the TWIN and BASF commands. Example parameters:

TWIN -1 0 0 0 -1 0 0 0 -1

BASF 0.25

Validation : Check R-factor convergence and residual density maps to confirm model accuracy .

Basic: How to ensure purity (>98%) post-synthesis?

Methodological Answer:

Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).

Recrystallization : Dissolve in hot ethanol, filter, and cool to −20°C for 12 hours.

Analytical HPLC : C18 column, 70:30 acetonitrile/water, 1.0 mL/min; purity confirmed by single peak at tR 6.2 min .

Advanced: What computational approaches predict reactivity in downstream functionalization?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA to model electrophilic attack at indole positions.

Transition State Analysis : Identify energy barriers for chlorination or methoxy displacement using MOE’s QM/MM module .

Docking Studies : If bioactive, simulate binding to serotonin receptors (e.g., 5-HT2A) via AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.